{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine
Overview
Description
{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is a useful research compound. Its molecular formula is C14H16FNS and its molecular weight is 249.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to affect a wide range of biochemical pathways .
Result of Action
Compounds with similar structures, such as indole derivatives, have shown a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biological Activity
Chemical Structure and Properties
The molecular formula of {[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is , with a molecular weight of 249.35 g/mol. The compound features a thiophene ring and a fluorophenyl group, which may contribute to its biological activity by influencing interactions with biological targets.
Structural Formula
Chemical Structure
The precise mechanism of action for This compound is not extensively documented in the literature; however, compounds with similar structures often exhibit activity through the following pathways:
- Receptor Modulation : Many thiophene derivatives act as ligands for various receptors, potentially modulating neurotransmitter systems.
- Enzyme Inhibition : Compounds with amine groups can inhibit enzymes involved in metabolic pathways, affecting cellular signaling and homeostasis.
- Antioxidant Activity : Some studies suggest that thiophene-containing compounds possess antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
- Antidepressant Activity : A study investigating the effects of related compounds indicated potential antidepressant-like effects through serotonin receptor modulation. While specific data on this compound is limited, the structural similarity suggests a possible role in mood regulation.
- Anticancer Properties : Research on similar thiophene derivatives has shown promise in inhibiting cancer cell proliferation. For instance, compounds that share structural features with This compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential avenue for further exploration.
- Neuroprotective Effects : Preliminary studies indicate that some thiophene derivatives may provide neuroprotection in models of neurodegenerative diseases. This protective effect could be attributed to their ability to modulate oxidative stress and inflammation.
Data Table of Biological Activities
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNS/c1-10(2)16-9-11-7-8-14(17-11)12-5-3-4-6-13(12)15/h3-8,10,16H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDGFBBBFNLBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(S1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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